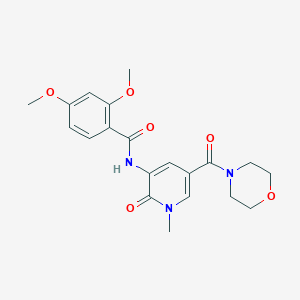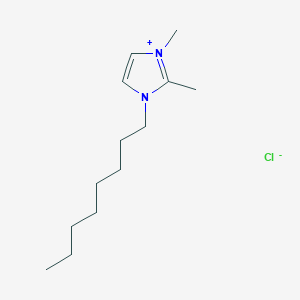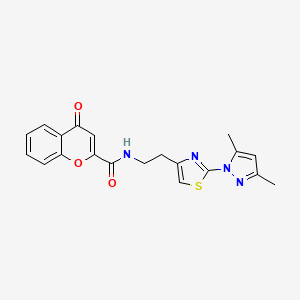![molecular formula C23H18N4O3S B2712616 N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1021023-63-1](/img/structure/B2712616.png)
N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex chemical compound notable for its diverse applications across various scientific fields including chemistry, biology, medicine, and industry. The compound's unique structure consists of a thiadiazole ring, a benzo[d][1,3]dioxole moiety, and a carboxamide group, which contribute to its distinctive chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. Key steps include:
Formation of the Thiadiazole Ring: : This can be achieved through cyclization reactions involving thiosemicarbazide derivatives.
Amino Group Substitution: : Introduction of the methyl(phenyl)amino group is generally accomplished through nucleophilic substitution reactions.
Coupling Reactions: : The final step involves coupling the thiadiazole intermediate with the benzo[d][1,3]dioxole carboxylic acid derivative under appropriate coupling conditions, often employing reagents like EDCI and HOBt to facilitate the amide bond formation.
Industrial Production Methods
Industrial-scale production of this compound may utilize similar synthetic pathways, optimized for higher yield and cost efficiency. Common industrial methodologies may involve continuous flow synthesis techniques, automated reaction monitoring systems, and large-scale purification processes such as crystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: : Conversion of the thiadiazole ring or the amine functionalities under oxidizing conditions.
Reduction: : Reduction of the nitro or carbonyl groups present in the molecule.
Substitution: : Electrophilic or nucleophilic substitution at the phenyl or thiadiazole rings.
Common Reagents and Conditions
Oxidizing Agents: : Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: : Halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amine forms, and substituted phenyl or thiadiazole compounds, each retaining core structural elements of the original molecule.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is studied for its reactivity and role as a building block in organic synthesis. Its ability to participate in various chemical reactions makes it a valuable tool for creating complex molecular architectures.
Biology and Medicine
The compound has potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Research is ongoing to explore its mechanism of action, potential therapeutic applications, and efficacy in various biological models.
Industry
In the industrial sector, this compound is of interest for developing advanced materials, such as organic semiconductors or photovoltaic materials, due to its unique electronic properties.
Mécanisme D'action
The mechanism by which N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects varies based on its application. For its potential anticancer activity, it may inhibit key enzymes or interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest. Molecular targets could include kinases, receptors, or DNA-interactive sites, impacting critical biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-4-carboxamide
N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzamide
Uniqueness
Compared to its analogs, N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide may exhibit superior biological activity or enhanced physical properties due to its specific structural configuration, making it a more potent or versatile compound in both scientific and industrial applications.
Conclusion
This compound is a multifaceted compound with significant implications across various scientific disciplines. Its unique structure underpins its diverse reactivity and applications, promising continued interest and exploration within research and industry.
Propriétés
IUPAC Name |
N-[4-[5-(N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S/c1-27(18-5-3-2-4-6-18)23-26-25-22(31-23)15-7-10-17(11-8-15)24-21(28)16-9-12-19-20(13-16)30-14-29-19/h2-13H,14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFYIGBJZWPKDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NN=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-4-carboxylic acid](/img/structure/B2712533.png)
![6-(4-methoxyphenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2712534.png)
![2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B2712537.png)
![2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(4-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2712538.png)
![2-(2,4-Dichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2712540.png)
![4-benzoyl-N-[2-(4-{4-[4-(4-benzoylbenzamido)-1,3-thiazol-2-yl]phenoxy}phenyl)-1,3-thiazol-4-yl]benzamide](/img/structure/B2712543.png)


![[4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2712548.png)



![(2E)-2-[(E)-1-methyl-1H-pyrrole-2-carbonyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2712555.png)
![4-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one](/img/structure/B2712556.png)
